1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
- The compound has a pyrrolidine ring structure with a chlorophenyl group and an indole-ethylamine side chain. Its systematic name reflects this structure.
Cloperastine: is a chemical compound with the molecular formula C₁₉H₂₀ClN₃O₂. It belongs to the class of , which are used to suppress coughing.
Preparation Methods
Synthetic Routes: Cloperastine can be synthesized through various routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-(1H-indol-3-yl)ethanamine to form the intermediate 1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen.
Industrial Production: Cloperastine is produced industrially using optimized processes to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity: Cloperastine undergoes various chemical reactions
Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly used.
Major Products: The N-oxide and reduced forms are significant products.
Scientific Research Applications
Medicine: Cloperastine is primarily used as an antitussive (cough suppressant) in over-the-counter and prescription medications.
Chemistry: Researchers study its reactivity and derivatives for drug development.
Biology: Investigations into its effects on respiratory pathways and receptors.
Industry: Pharmaceutical companies utilize it in cough syrups and related formulations.
Mechanism of Action
Targets: Cloperastine acts on and .
Pathways: It modulates neuronal excitability and inhibits cough reflex pathways.
Effects: By suppressing cough reflexes, it reduces the urge to cough.
Comparison with Similar Compounds
Uniqueness: Cloperastine’s unique combination of a pyrrolidine ring, chlorophenyl group, and indole-ethylamine side chain sets it apart.
Similar Compounds: Other antitussive agents include codeine, dextromethorphan, and noscapine.
Properties
Molecular Formula |
C20H18ClN3O2 |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(10-14)24-19(25)11-18(20(24)26)22-9-8-13-12-23-17-7-2-1-6-16(13)17/h1-7,10,12,18,22-23H,8-9,11H2 |
InChI Key |
CYOSUPMMPXXNPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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